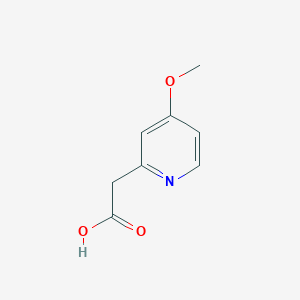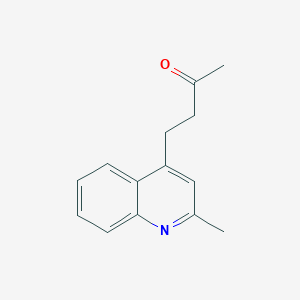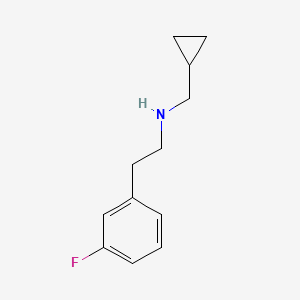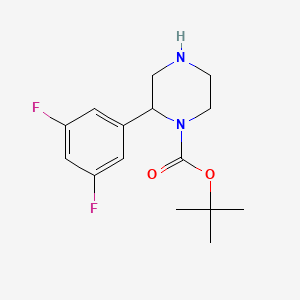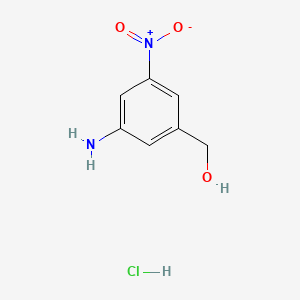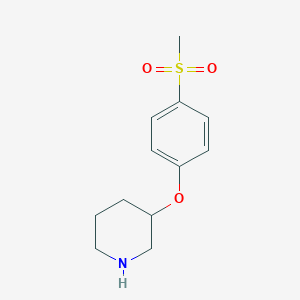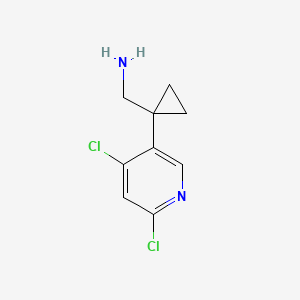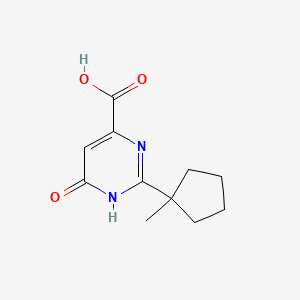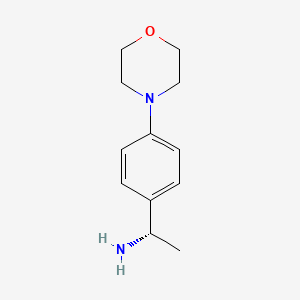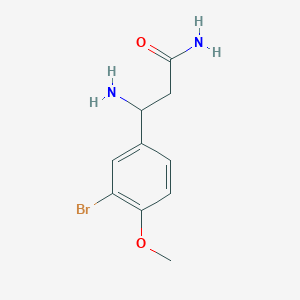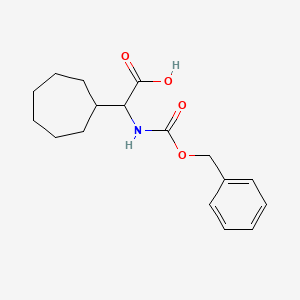
(S)-2-(Cbz-amino)-2-cycloheptylacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a cycloheptyl group attached to the acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the cycloheptyl group. One common method involves the reaction of cycloheptyl bromide with glycine in the presence of a base to form the cycloheptylglycine intermediate. This intermediate is then protected with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxycarbonyl (Cbz) group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptyl ketones or carboxylic acids, while reduction can produce cycloheptyl alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Wirkmechanismus
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl (Cbz) group can protect the amino group during chemical reactions, allowing for selective modifications at other sites. The cycloheptyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: This compound has a similar structure but with an oxolan-3-yl group instead of a cycloheptyl group.
2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: This compound features a 4-chlorophenyl group in place of the cycloheptyl group.
Uniqueness
The uniqueness of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid lies in its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-cycloheptyl-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(14-10-6-1-2-7-11-14)18-17(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
PZIUQFTXXBHUPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
